Parvodicin C1 Demonstrates 2- to 4-Fold Superior Antibacterial Potency Compared to Vancomycin
Parvodicin C1 exhibits significantly greater antibacterial potency than the first-line glycopeptide vancomycin. According to comparative data, the antibacterial activity of Parvodicin C is 2 to 4 times stronger than vancomycin . This enhanced potency is attributed to the compound's lipophilic N-acyl side chain, which improves membrane anchoring and target binding [1].
| Evidence Dimension | Antibacterial Potency (Fold Increase) |
|---|---|
| Target Compound Data | 2-4 fold stronger antibacterial activity |
| Comparator Or Baseline | Vancomycin (reference activity) |
| Quantified Difference | 2- to 4-fold increase in potency relative to vancomycin |
| Conditions | In vitro antibacterial assays against Gram-positive bacteria; specific MIC values not detailed in the available source |
Why This Matters
For researchers screening glycopeptide leads or validating potency in antimicrobial assays, this potency advantage may translate to lower effective concentrations and reduced dosing requirements.
- [1] Christensen SB, Allaudeen HS, Burke MR, et al. Parvodicin, a novel glycopeptide from a new species, Actinomadura parvosata: discovery, taxonomy, activity and structure elucidation. J Antibiot (Tokyo). 1987;40(7):970-990. doi:10.7164/antibiotics.40.970 View Source
